molecular formula C10H13ClN4O2 B8006116 1-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride

1-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride

Cat. No.: B8006116
M. Wt: 256.69 g/mol
InChI Key: UIYMJVQYMCQKCG-UHFFFAOYSA-N
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Description

1-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridinone core with an oxadiazole ring, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 1-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride typically involves multi-step reactions. The synthetic route often starts with the preparation of the oxadiazole ring, followed by its attachment to the pyridinone core. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the oxadiazole ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.

    Condensation: Condensation reactions with aldehydes or ketones can form Schiff bases or other condensation products.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride include other oxadiazole and pyridinone derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents. For example:

    1,2,4-Oxadiazole derivatives: These compounds have a similar oxadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.

    Pyridinone derivatives: These compounds share the pyridinone core but may have different substituents or additional rings, affecting their reactivity and applications.

Properties

IUPAC Name

1-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2.ClH/c11-5-4-8-12-9(16-13-8)7-14-6-2-1-3-10(14)15;/h1-3,6H,4-5,7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYMJVQYMCQKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=NC(=NO2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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